molecular formula C22H14O3 B14718863 4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid CAS No. 13028-94-9

4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid

Cat. No.: B14718863
CAS No.: 13028-94-9
M. Wt: 326.3 g/mol
InChI Key: ZFTMOOMYNVGJLY-UHFFFAOYSA-N
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Description

4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid is an organic compound that features a unique structure combining an indene moiety with a benzoic acid group This compound is a white crystalline solid that is insoluble in water but soluble in various organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene with benzoic anhydride. This reaction is carried out under reflux conditions in the presence of a suitable catalyst . The reaction yields the desired product, which can be purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically isolated through crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxo-2-phenyl-1H-inden-3-yl)benzoic acid is unique due to its combination of an indene moiety with a benzoic acid group, which imparts distinct chemical and biological properties

Properties

CAS No.

13028-94-9

Molecular Formula

C22H14O3

Molecular Weight

326.3 g/mol

IUPAC Name

4-(3-oxo-2-phenylinden-1-yl)benzoic acid

InChI

InChI=1S/C22H14O3/c23-21-18-9-5-4-8-17(18)19(20(21)14-6-2-1-3-7-14)15-10-12-16(13-11-15)22(24)25/h1-13H,(H,24,25)

InChI Key

ZFTMOOMYNVGJLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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